molecular formula C5H9NO2 B176364 4-Methylmorpholin-2-one CAS No. 18424-96-9

4-Methylmorpholin-2-one

Cat. No. B176364
CAS RN: 18424-96-9
M. Wt: 115.13 g/mol
InChI Key: NMAIBUJJZUMSPH-UHFFFAOYSA-N
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Description

4-Methylmorpholin-2-one, also known as 4-Methyl-2-morpholinone, is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .


Molecular Structure Analysis

The molecular structure of 4-Methylmorpholin-2-one consists of a morpholine ring with a methyl group attached to one of the carbon atoms . The InChI code for this compound is 1S/C5H9NO2/c1-6-2-3-8-5(7)4-6/h2-4H2,1H3 .


Physical And Chemical Properties Analysis

4-Methylmorpholin-2-one has a density of 1.1±0.1 g/cm3, a boiling point of 220.7±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 28.5±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 105.1±3.0 cm3 .

Scientific Research Applications

  • Chemical Synthesis : This compound could be used as a reagent or intermediate in the synthesis of other chemical compounds .
  • Material Science : It might be used in the development of new materials or in studies of material properties .
  • Life Science : As a chemical compound, it could be used in biological research, possibly in studies related to biochemistry or molecular biology .
  • Chromatography : It might be used in chromatographic techniques for the separation and analysis of mixtures .
  • Analytical Chemistry : This compound could be used in various analytical methods, possibly as a standard or a reagent .
  • Pharmaceutical Synthesis : This compound could be used in the synthesis of pharmaceutical drugs. For instance, it has been used in the synthesis of Aprepitant, a potent antiemetic drug .

  • Asymmetric Catalysis : “4-Methylmorpholin-2-one” has been used in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .

  • Molecular Modeling : It might be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations .

properties

IUPAC Name

4-methylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-2-3-8-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAIBUJJZUMSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334070
Record name N-methyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylmorpholin-2-one

CAS RN

18424-96-9
Record name N-methyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Kashima, K Harada - The Journal of Organic Chemistry, 1989 - ACS Publications
The alcoholysis of morpholin-2-ones yielded an equilibrium mixture of morpholin-2-oneand the corresponding hydroxy ester. The equilibrium constants for the methanolysis of several …
Number of citations: 14 pubs.acs.org
TO Dairo, NC Nelson, II Slowing, RJ Angelici, LK Woo - Catalysis Letters, 2016 - Springer
… different from those reported for the lactone 4-methylmorpholin-2-one [50, 51]. Furthermore, … In the lactone 4-methylmorpholin-2-one, the related coupling would be across 4 bonds, and …
Number of citations: 19 link.springer.com
FG West, BN Naidu - The Journal of Organic Chemistry, 1994 - ACS Publications
… Representative Cu-Catalyzed Diazoacetoacetate Decomposition: Preparation of 3-Acetyl-3-benzyl-4methylmorpholin-2-one (3a). To a solution of 2a(0.275 g, 1.0 mmol) in 50 mL of dry …
Number of citations: 59 pubs.acs.org
K Chandru, TZ Jia, I Mamajanov, N Bapat… - Scientific reports, 2020 - nature.com
Prebiotic chemists often study how modern biopolymers, eg, peptides and nucleic acids, could have originated in the primitive environment, though most contemporary biomonomers …
Number of citations: 23 www.nature.com
RW Waller, LJ Diorazio, BA Taylor, WB Motherwell… - Tetrahedron, 2010 - Elsevier
N-Alkyloxazolidines react in a multicomponent reaction with carboxylic acids and isocyanides to give N-acyloxyethylamino acid amides. The previously reported reaction conditions …
Number of citations: 44 www.sciencedirect.com
M Sivák, M Mad'arová, J Tatiersky… - European Journal of …, 2003 - Wiley Online Library
… Thus, the IR band at 1754 cm −1 , which corresponds with the range 1747−1737 cm −1 reported for free δ-lactones,13 and with 1750 cm −1 for 4-methylmorpholin-2-one,14 can be …
E Tayama, S Otoyama, H Tanaka - Tetrahedron: Asymmetry, 2009 - Elsevier
The resolution of N-chiral, amino acid-derived quaternary ammonium salts is demonstrated by using chiral BINOL as a complexing agent. Determination of the enantiopurities and …
Number of citations: 23 www.sciencedirect.com
RATM Abbenhuis, J Boersma… - The Journal of Organic …, 1998 - ACS Publications
… During these reactions, no formation of 4-methylmorpholin-2-one from lactonization of N-methyldiethanolamine is observed, a product that has been reported to be formed under the …
Number of citations: 123 pubs.acs.org
E Tayama, SOH Tanaka - niigata-u.repo.nii.ac.jp
The optical resolution of N-chiral, amino acid-derived quaternary ammonium salts is demonstrated by using chiral BINOL as a complexing agent. Determination of the enantiopurities …
Number of citations: 2 niigata-u.repo.nii.ac.jp
G Koten, R Abbenhuis… - Journal of organic …, 1998 - dspace.library.uu.nl
… During these reactions, no formation of 4-methylmorpholin-2-one from lactonization of N-methyldiethanolamine is observed, a product that has been reported to be formed under the …
Number of citations: 2 dspace.library.uu.nl

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